

Using 1-Cyclopropylpiperidin-4-ol in the synthesis of anti-tuberculosis agents

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Compound of Interest

Compound Name: 1-Cyclopropylpiperidin-4-ol

Cat. No.: B1393038

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Application Note & Protocols

Topic: The Strategic Application of **1-Cyclopropylpiperidin-4-ol** in the Synthesis of Novel Anti-Tuberculosis Agents

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Modern Scaffold for an Ancient Foe

The global health challenge posed by *Mycobacterium tuberculosis* (Mtb), particularly with the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains, necessitates a continuous pipeline of novel therapeutic agents. The discovery process increasingly relies on the strategic use of "privileged scaffolds"—molecular frameworks that are known to interact with multiple biological targets. The piperidine ring is a quintessential example of such a scaffold, widely present in approved pharmaceuticals.^{[1][2]} This guide focuses on a specific, highly valuable derivative: **1-cyclopropylpiperidin-4-ol**. We will explore its strategic importance, detail key synthetic transformations, and provide actionable protocols for its incorporation into potential anti-tuberculosis drug candidates. The rationale behind this focus is twofold: the piperidine core offers a versatile, three-dimensional exit vector for molecular elaboration, while the N-cyclopropyl group provides significant metabolic and physicochemical advantages.^{[3][4][5]}

The Rationale: Deconstructing the 1-Cyclopropylpiperidin-4-ol Advantage

The selection of a starting fragment in a drug discovery campaign is a critical decision. **1-Cyclopropylpiperidin-4-ol** is not merely a precursor; it is a carefully selected building block that imparts desirable properties to the final molecule.

The Piperidine Core: A Foundation for Drug-Like Properties

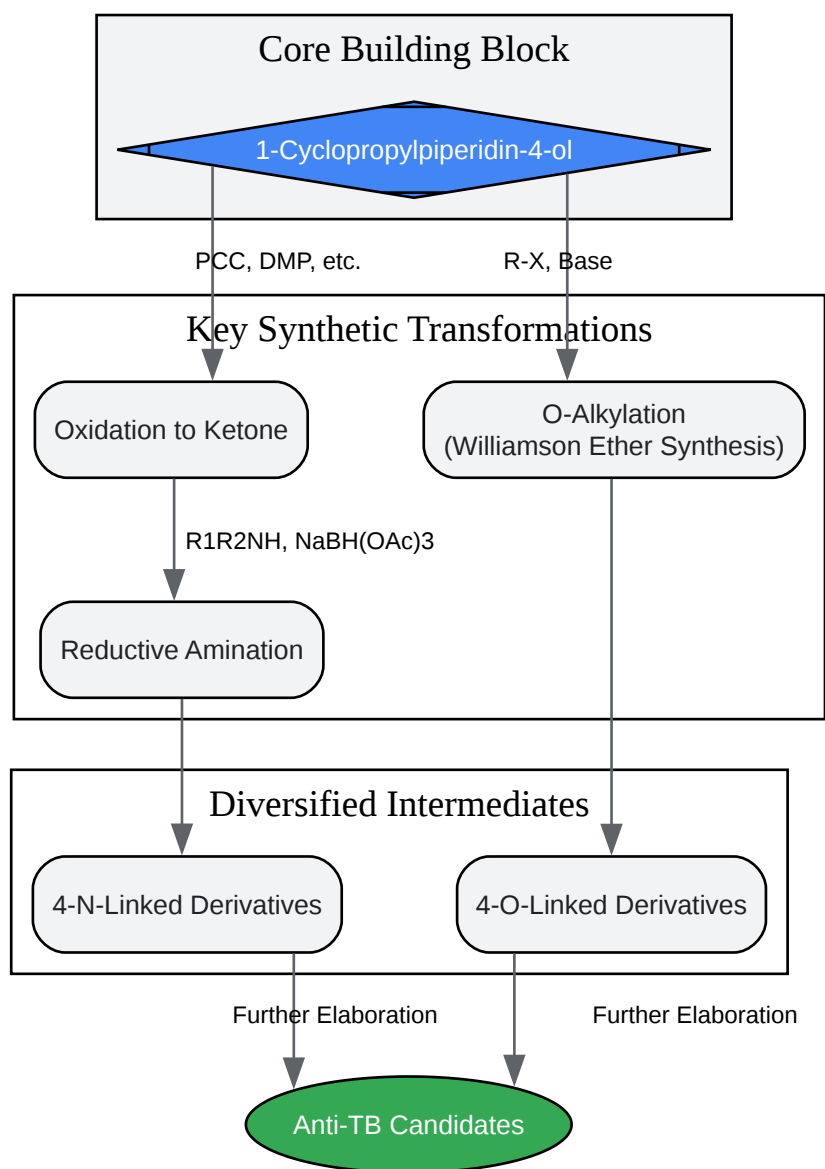
The saturated six-membered nitrogen heterocycle of piperidine is a mainstay in medicinal chemistry. Its non-planar, chair-like conformation allows for the precise spatial orientation of substituents, which is crucial for optimizing interactions with protein targets. Furthermore, the basic nitrogen atom can be a key pharmacophoric feature or can be used to modulate the pKa and solubility of the final compound, enhancing its pharmacokinetic profile.^[2]

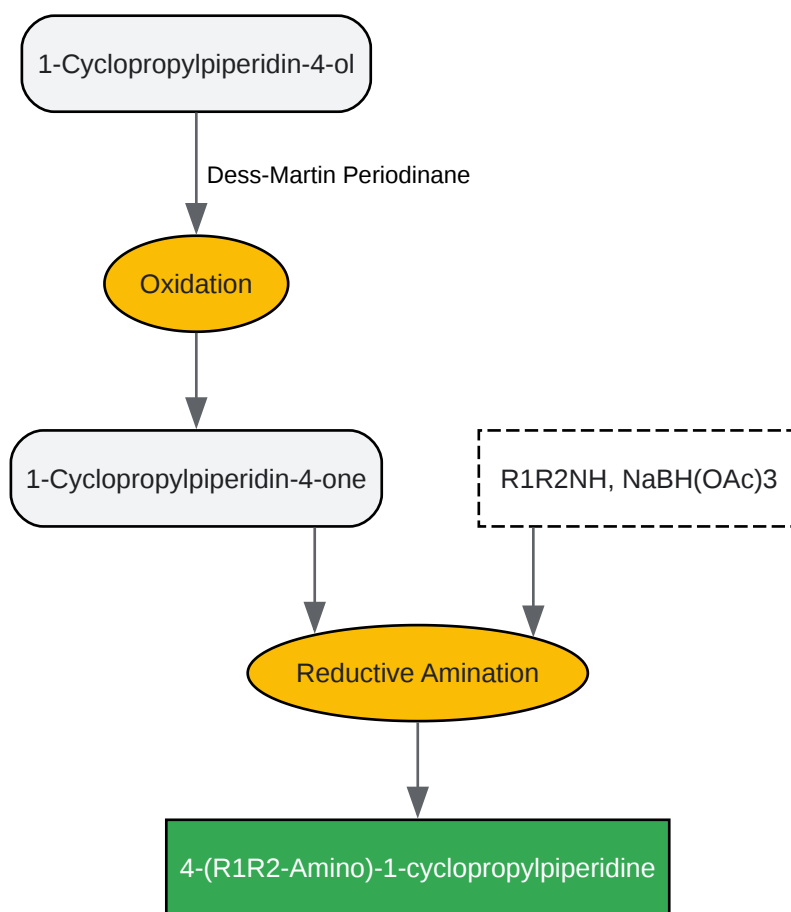
The N-Cyclopropyl Group: More Than a Steric Blocker

The cyclopropyl moiety is a "metabolic shield." It is often introduced to block N-dealkylation, a common metabolic pathway that can lead to rapid clearance of piperidine-containing drugs. Its small size and rigid nature also confer a unique conformational constraint on the piperidine ring, which can lead to higher binding affinity and target selectivity.^{[3][4]} This group is increasingly recognized for its ability to improve the potency and overall profile of drug candidates.^[5]

The 4-Hydroxyl Group: The Gateway to Diversification

The hydroxyl group at the C4 position is a versatile functional handle. It serves as the primary point for synthetic elaboration, allowing the 1-cyclopropylpiperidine scaffold to be connected to other fragments (e.g., aromatic rings, side chains) through robust and well-established chemical reactions. This enables the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.





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